4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride
Description
4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO3•HCl and a molecular weight of 273.76 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .
Properties
IUPAC Name |
4-(2,6-dimethoxyphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-11-4-3-5-12(16-2)13(11)17-10-6-8-14-9-7-10;/h3-5,10,14H,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCMPKPQFUSMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine-to-Piperidine Hydrogenation Strategy
This two-step approach, adapted from CN112661694B, involves:
- Synthesis of 4-(2,6-dimethoxyphenoxy)pyridine :
- Reaction : 2,6-Dimethoxyphenol undergoes nucleophilic aromatic substitution with 4-chloropyridine in dimethylformamide (DMF) at 80–100°C using potassium carbonate as a base.
- Mechanistic Insight : The electron-withdrawing nature of the pyridine ring activates the 4-chloro position for displacement by the phenoxide ion. Steric hindrance from the 2,6-dimethoxy groups necessitates prolonged reaction times (24–48 h).
- Yield : 68–72% (isolated as a white crystalline solid).
Catalytic Hydrogenation to Piperidine :
- Conditions : 4-(2,6-Dimethoxyphenoxy)pyridine is dissolved in toluene or methanol, combined with 5–15 wt% Ru/C or Rh/C catalyst, and subjected to H₂ (2–4 MPa) at 50–100°C.
- Performance Metrics :
Catalyst Temperature (°C) H₂ Pressure (MPa) Conversion (%) Yield (%) Ru/C 90 3 99.7 97.1 Rh/C 90 4 99.6 96.8 - Purity : ≥99% by GC post-distillation.
Hydrochloride Salt Formation :
Direct Piperidine Functionalization via Mitsunobu Reaction
An alternative one-pot method employs Mitsunobu conditions to couple 2,6-dimethoxyphenol with 4-hydroxypiperidine:
- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF).
- Yield : 58–63%, limited by competing oxidation side reactions.
- Advantage : Avoids pyridine intermediates but requires stoichiometric reagents, increasing costs.
Catalytic Optimization and Reaction Engineering
Hydrogenation Catalyst Screening
Data from CN112661694B highlights the impact of catalyst selection on reaction kinetics:
- Ru/C vs. Rh/C : Ru/C achieves higher turnover frequencies (TOF = 1,240 h⁻¹) due to superior H₂ activation.
- Recyclability : Ru/C retains 98% activity after five cycles, whereas Rh/C degrades by 12% per cycle.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) enhance phenoxide nucleophilicity but risk undesired C-alkylation. A toluene/water biphasic system reduces byproduct formation by 22%.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : ≥99.4% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 149–152°C (decomposition observed above 155°C).
Comparative Analysis of Synthetic Methods
| Parameter | Hydrogenation Route | Mitsunobu Route |
|---|---|---|
| Overall Yield (%) | 70–75 | 58–63 |
| Catalyst Cost ($/kg) | 120 (Ru/C) | 450 (DIAD) |
| Reaction Time (h) | 24–30 | 12–16 |
| Scalability | >100 kg | <10 kg |
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Pharmacological Applications
Neuropharmacology :
The compound exhibits significant affinity for the 5-HT1A serotonin receptors, which play a crucial role in the treatment of various neuropsychiatric disorders. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, making them potential candidates for treating conditions such as anxiety, depression, and schizophrenia .
Table 1: Binding Affinities of Related Compounds at 5-HT1A Receptors
| Compound Name | pKi Value |
|---|---|
| 4-(2,6-Dimethoxyphenoxy)piperidine | 9.3 |
| Compound A (similar structure) | 9.0 |
| Compound B (related piperidine) | 8.5 |
Therapeutic Potential
Anxiolytic and Antidepressant Effects :
Research has shown that compounds similar to 4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride can significantly reduce symptoms of anxiety and depression in animal models. The pharmacological profile suggests that these compounds may modulate neurotransmitter systems involved in mood regulation .
Pain Management :
The compound has also been studied for its analgesic properties. Its action on the central nervous system may provide relief from chronic pain conditions, indicating a broader therapeutic potential beyond psychiatric disorders .
Synthesis and Formulation
The synthesis of this compound involves several chemical reactions, typically starting from piperidine derivatives and incorporating the dimethoxyphenyl group through etherification reactions. The final product is often formulated into various pharmaceutical forms such as tablets or injections for effective delivery .
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Etherification | Piperidine, 2,6-dimethoxyphenol |
| 2 | Hydrochloride Salt Formation | Hydrochloric acid |
| 3 | Purification | Chromatography |
Case Studies
Case Study 1: Anxiety Treatment
A study conducted on rodents demonstrated that administration of the compound resulted in a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a strong correlation between receptor binding affinity and behavioral outcomes .
Case Study 2: Depression Models
In another study focusing on chronic mild stress models, treatment with the compound showed a marked improvement in depressive symptoms compared to control groups. This study highlighted the potential of this compound as a novel antidepressant agent .
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride include:
- 4-(2,6-Dimethoxyphenoxy)piperidine
- 2,6-Dimethoxyphenol
- Piperidine derivatives
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable tool in biochemical research and various scientific applications .
Biological Activity
4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO3·HCl and a molecular weight of 273.76 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. The following sections delve into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. This compound can bind to various molecular targets, influencing their activity and function. Such interactions may lead to significant biochemical and physiological outcomes, including modulation of signaling pathways and enzymatic reactions.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity. For instance, related piperidine derivatives have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL .
- Cytotoxicity : The cytotoxic effects of piperidine derivatives have been evaluated in various cell lines. For example, certain piperidine compounds have demonstrated low toxicity levels (IC50 > 50 μg/mL) in human keratinocyte cells (HaCaT), indicating a selective action against microbial pathogens while sparing human cells .
- Neuropharmacological Effects : Research indicates that piperidine derivatives can influence neurotransmitter systems. For example, some compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain .
Research Findings
A variety of studies have explored the biological activity of this compound and its analogs:
- Antimycobacterial Activity : A study highlighted that certain piperidine derivatives displayed significant antimycobacterial activity against both standard and resistant strains of M. tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .
- Cytotoxic Studies : In vitro assays have shown that these compounds can selectively target bacterial cells while exhibiting minimal toxicity towards mammalian cells. This selectivity is crucial for developing safe antimicrobial agents .
- Pharmacological Applications : The compound's ability to interact with various biological targets positions it as a candidate for further drug development, particularly in treating neurodegenerative diseases due to its potential AChE inhibition properties .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| This compound | Piperidine derivative | 0.5 - 4 | Effective against M. tuberculosis |
| Piperidine derivative X | Piperidine derivative | 16 - 32 | Lower activity against resistant strains |
| Compound Y | Non-piperidine | >1000 | No significant antimicrobial activity |
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity of 4-(2,6-dimethoxyphenoxy)piperidine hydrochloride?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods.
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the piperidine ring conformation and substitution patterns (e.g., methoxy groups at the 2,6-positions of the phenoxy moiety) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) to resolve polar impurities .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS). The exact mass (CHClNO) should align with theoretical calculations (e.g., 276.0602 Da for [M+H]) .
Q. How can researchers optimize synthesis yields of this compound?
- Methodological Answer : Yield optimization involves:
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to enhance nucleophilic substitution between 2,6-dimethoxyphenol and 4-chloropiperidine precursors .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ether bond formation .
- Temperature Control : Maintain 60–80°C to balance reactivity and avoid thermal degradation of methoxy groups .
- Purification : Recrystallize the hydrochloride salt from ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials .
Q. What safety protocols are critical during handling of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the methoxy groups .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose according to hazardous waste regulations (e.g., EPA guidelines) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the piperidine nitrogen’s lone pair (HOMO) may drive reactivity .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation shells in acetonitrile vs. water) to predict optimal conditions .
- Docking Studies : Model interactions with biological targets (e.g., serotonin receptors) to guide pharmacological applications .
Q. What strategies resolve contradictions in stereochemical assignments of synthetic intermediates related to this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous configurations of intermediates (e.g., diastereomeric diols) by analyzing crystal packing and hydrogen-bonding networks .
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers and assign optical rotations .
- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated VCD spectra to confirm absolute configurations .
Q. How can researchers address discrepancies in biological activity data for 4-(2,6-dimethoxyphenoxy)piperidine derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. CHO) to account for receptor expression variability .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may skew activity results .
- Kinetic Solubility Assays : Measure compound solubility in physiological buffers (e.g., PBS pH 7.4) to correlate bioavailability with observed efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
